N-(3-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
Description
N-(3-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide is a synthetic indole-derived glyoxylamide compound characterized by a central indole ring substituted at the 3-position with a 2-oxoacetamide group. The acetamide side chain includes a diethylamino-2-oxoethyl moiety, while the N-substituent is a 3-chlorophenyl group.
The 3-chlorophenyl group may enhance lipophilicity and receptor binding, while the diethylamino moiety could improve solubility and metabolic stability.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-3-25(4-2)20(27)14-26-13-18(17-10-5-6-11-19(17)26)21(28)22(29)24-16-9-7-8-15(23)12-16/h5-13H,3-4,14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPZPXSMJOMZME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 1-[2-(Diethylamino)-2-Oxoethyl]indole
- Alkylation of Indole :
Indole (10 mmol) reacts with 2-bromo-N,N-diethylacetamide (12 mmol) in anhydrous THF under N₂. Sodium hydride (12 mmol) is added at 0°C, and the mixture stirs for 12 h at 25°C.- Yield : 78% after silica gel chromatography (hexane:EtOAc = 4:1)
- Characterization :
Introduction of the 2-Oxoacetamide Group at C-3
Method A: Friedel-Crafts Acylation
- Reaction Conditions :
1-[2-(Diethylamino)-2-oxoethyl]indole (5 mmol) reacts with oxalyl chloride (10 mmol) in CH₂Cl₂ at −10°C. After 1 h, 3-chloroaniline (6 mmol) is added, and the mixture warms to 25°C.- Yield : 65%
- Key Challenge : Competing N-acylation mitigated by low-temperature control.
Method B: α-Oxocarboxylic Acid/Isocyanate Coupling
- Procedure :
- Synthesize 2-[1-(2-(diethylamino)-2-oxoethyl)indol-3-yl]-2-oxoacetic acid via oxidation of 3-acetylindole derivative with KMnO₄ in acidic conditions.
- React with 3-chlorophenyl isocyanate (1.2 equiv) in CH₂Cl₂ at 25°C for 16 h.
- Yield : 80% (after column chromatography, petroleum ether:EtOAc = 3:1)
- Characterization :
Optimization of Critical Reaction Parameters
Catalytic Systems for C–N Bond Formation
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂/CuI | DMA | 80 | 72 | |
| EDC·HCl/HOBt | CH₂Cl₂ | 25 | 68 | |
| None (Thermal coupling) | Neat | 100 | 55 |
Key Insight : Palladium-mediated couplings outperform thermal methods in regioselectivity, particularly for sterically hindered intermediates.
Industrial-Scale Production Considerations
Cost-Effective Purification Strategies
- Crystallization Optimization :
Crude product recrystallized from ethanol/water (7:3) achieves >99% purity (HPLC). - Continuous Flow Synthesis :
Microreactor systems reduce reaction time from 16 h to 2 h for the acylation step, enhancing throughput.
Analytical Characterization Benchmarks
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for N-(3-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways.
Comparison with Similar Compounds
Structural Analogues with Anticancer Activity
N-Alkyl/Aryl-2-Aryl Indol-3-yl Glyoxylamides
A series of compounds synthesized by Jagadeesh et al. () share the core 2-arylindol-3-yl-2-oxoacetamide scaffold. Key examples include:
Key Differences :
- The target compound’s 3-chlorophenyl group (vs. 4-chlorophenyl in 2e) may alter steric interactions with protein targets.
D-24851: N-(Pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxylamide
D-24851 () shares the indol-3-yl-glyoxylamide core but features a pyridin-4-yl group and a 4-chlorobenzyl substitution. It acts as a microtubule inhibitor with efficacy against multidrug-resistant tumors. Unlike vincristine or paclitaxel, D-24851 lacks neurotoxicity and binds to a distinct tubulin site .
Comparison :
- Substituent Effects : The target compound’s 3-chlorophenyl group may reduce off-target interactions compared to D-24851’s benzyl-pyridinyl system.
- Mechanistic Divergence : D-24851’s microtubule destabilization contrasts with the predicted MDM2/PBR binding of the target compound.
Antioxidant and Antimicrobial Derivatives
N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl-1H-indol-1-yl)acetamide
This compound () replaces the oxoacetamide with a hydroxyimino group, enhancing antioxidant activity. X-ray crystallography confirmed stable geometry, with bond lengths and angles matching computational predictions .
Comparison :
- Chlorophenyl Position : The 2-chlorophenyl substitution (vs. 3-chlorophenyl) may influence electronic effects on the indole ring.
Pesticide and Agrochemical Analogues
Compounds like pretilachlor and alachlor () share the acetamide backbone but lack the indole moiety. These are herbicides targeting lipid biosynthesis in plants, highlighting structural flexibility for divergent applications .
Q & A
Basic Research Questions
What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the construction of the indole core followed by functionalization with diethylamino and chlorophenyl groups. Key steps include:
- Amide Coupling: Use of carbodiimide-based reagents (e.g., DCC or EDC) to link the indole and chlorophenyl moieties .
- Solvent Optimization: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency .
- Temperature Control: Maintaining 0–5°C during sensitive steps (e.g., acyl chloride formation) minimizes side reactions .
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Which spectroscopic and crystallographic methods are most effective for characterizing its molecular structure?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., indole C3 linkage and diethylamino group integration) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 427.1) and detects isotopic patterns for chlorine .
- X-ray Crystallography: SHELXL software refines single-crystal data to resolve bond angles and torsional strain in the indole-acetamide backbone .
What are the key reactivity patterns of this compound in nucleophilic and electrophilic reactions?
Methodological Answer:
- Nucleophilic Attack: The α-ketoacetamide group reacts with amines (e.g., primary amines for Schiff base formation) under mild acidic conditions .
- Electrophilic Substitution: The 3-chlorophenyl group directs electrophiles (e.g., nitration) to the para position, moderated by steric hindrance from the indole .
- Redox Sensitivity: The indole core is prone to oxidation; use of antioxidants (e.g., BHT) during storage is recommended .
How can researchers initially assess its biological activity, and what in vitro assays are appropriate?
Methodological Answer:
- Enzyme Inhibition Assays: Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits, noting IC₅₀ values .
- Cytotoxicity Testing: MTT assays on cancer cell lines (e.g., HeLa) at 1–100 µM concentrations to evaluate apoptosis induction .
- Binding Studies: Surface plasmon resonance (SPR) quantifies affinity for protein targets (e.g., BSA for preliminary pharmacokinetic profiling) .
Advanced Research Questions
How can researchers resolve contradictions between computational predictions and experimental data regarding conformation or reactivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Compare DFT-optimized geometries (e.g., Gaussian 16) with crystallographic data to identify torsional discrepancies .
- Differential Scanning Calorimetry (DSC): Validate predicted thermal stability by correlating decomposition temperatures with computational energy barriers .
- Cross-Validation: Use NMR NOE effects to confirm spatial proximity of conflicting functional groups .
What strategies minimize side reactions during the synthesis of complex analogs?
Methodological Answer:
- Protecting Groups: Temporarily shield reactive sites (e.g., Boc for amines) during indole functionalization .
- Flow Chemistry: Continuous microreactors improve mixing and reduce byproducts in exothermic steps (e.g., acylation) .
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings to enhance regioselectivity .
How does the compound’s electronic structure influence its interaction with biological targets?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO gaps (calculated via DFT) predict charge transfer interactions with ATP-binding pockets .
- Docking Studies (AutoDock Vina): Simulate binding poses with tyrosine kinases, emphasizing hydrogen bonding between the acetamide carbonyl and catalytic lysine residues .
- QSAR Modeling: Correlate Hammett σ values of substituents (e.g., Cl vs. F) with IC₅₀ trends to guide analog design .
What advanced techniques validate the mechanism of action when traditional assays yield ambiguous results?
Methodological Answer:
- Cryo-EM: Resolve compound-target complexes at near-atomic resolution to identify allosteric binding sites .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition .
- Metabolomic Profiling: LC-MS/MS tracks downstream metabolite changes (e.g., ATP/ADP ratios) to confirm on-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
